molecular formula C15H28O2 B14379332 1-(2-Methoxyethoxy)cyclododec-1-ene CAS No. 90060-03-0

1-(2-Methoxyethoxy)cyclododec-1-ene

Cat. No.: B14379332
CAS No.: 90060-03-0
M. Wt: 240.38 g/mol
InChI Key: HRRBCHKVXKFLBW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)cyclododec-1-ene is a cyclic alkene derivative featuring a 12-membered carbon ring (cyclododecene) substituted with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 1-position.

Properties

CAS No.

90060-03-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

1-(2-methoxyethoxy)cyclododecene

InChI

InChI=1S/C15H28O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h11H,2-10,12-14H2,1H3

InChI Key

HRRBCHKVXKFLBW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methoxyethoxy)cyclododec-1-ene typically involves the reaction of (E,E,E)-2,6,10-cyclododecatrien-1-yl acetate with 2-methoxyethanol. This reaction is catalyzed by palladium(0) complexes, such as Pd(PPh3)4, in tetrahydropyran solutions at elevated temperatures (around 358K). The reaction yields the desired product with high selectivity, achieving conversion rates of up to 68.1% .

Chemical Reactions Analysis

1-(2-Methoxyethoxy)cyclododec-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated analog.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as halides or amines replace the methoxy group.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming six-membered ring products.

Scientific Research Applications

1-(2-Methoxyethoxy)cyclododec-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)cyclododec-1-ene involves its interaction with molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclic products through a concerted mechanism .

Comparison with Similar Compounds

Research and Application Gaps

  • Synthesis Data: No direct synthesis protocols for 1-(2-Methoxyethoxy)cyclododec-1-ene are available in the evidence. Methods for analogous cyclododecene derivatives (e.g., methoxy-substituted) could be adapted .
  • Biological Activity : Unlike patent compounds with 2-methoxyethoxy groups (e.g., protease inhibitors), the target compound’s bioactivity remains unexplored .

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